N-(4-ETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE N-(4-ETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 1216506-97-6
VCID: VC8219600
InChI: InChI=1S/C24H28N4OS/c1-3-18-9-11-20(12-10-18)25-21(29)17-30-23-22(19-7-5-4-6-8-19)26-24(27-23)13-15-28(2)16-14-24/h4-12H,3,13-17H2,1-2H3,(H,25,29)
SMILES: CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4
Molecular Formula: C24H28N4OS
Molecular Weight: 420.6

N-(4-ETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE

CAS No.: 1216506-97-6

Cat. No.: VC8219600

Molecular Formula: C24H28N4OS

Molecular Weight: 420.6

* For research use only. Not for human or veterinary use.

N-(4-ETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE - 1216506-97-6

Specification

CAS No. 1216506-97-6
Molecular Formula C24H28N4OS
Molecular Weight 420.6
IUPAC Name N-(4-ethylphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C24H28N4OS/c1-3-18-9-11-20(12-10-18)25-21(29)17-30-23-22(19-7-5-4-6-8-19)26-24(27-23)13-15-28(2)16-14-24/h4-12H,3,13-17H2,1-2H3,(H,25,29)
Standard InChI Key RIBTYWRBGULQGJ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound (CAS 1216506-97-6) features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core modified with methyl, phenyl, and sulfanylacetamide substituents. Its molecular formula, C₂₄H₂₈N₄OS, confers a molecular weight of 420.6 g/mol and a stereochemically dense scaffold.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₈N₄OS
Molecular Weight420.6 g/mol
IUPAC NameN-(4-ethylphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Topological Polar Surface Area109 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The spirocyclic system introduces conformational rigidity, while the 4-ethylphenyl and sulfanyl groups enhance lipophilicity, favoring blood-brain barrier penetration.

Stereochemical Considerations

X-ray crystallography of analogous spiro compounds (e.g., CAS 1189991-45-4) reveals non-planar ring systems with chair-like cyclohexane conformations, suggesting similar stereodynamic behavior in this derivative . The 8-methyl group induces steric hindrance, stabilizing the spiro junction and influencing receptor binding.

Synthesis and Optimization

Synthetic Pathways

A two-step protocol is commonly employed:

  • Thiolation: Reacting 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene with mercaptoacetic acid derivatives introduces the sulfanyl moiety.

  • Acylation: Coupling the intermediate with 4-ethylphenylamine via carbodiimide-mediated activation yields the final acetamide.

Table 2: Key Reaction Conditions

StepReagentsTemperatureYield
ThiolationHSCH₂COCl, Et₃N0–25°C68%
AcylationEDC, HOBt, 4-ethylanilineRT82%

Alternative routes using solid-phase synthesis (as seen in patent CA2907830C) improve purity but require specialized resins .

Purification Challenges

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers arising from the spiro center. Residual solvents (e.g., DMF) are minimized to <50 ppm via azeotropic distillation.

Pharmacological Mechanism and Targets

ORL-1 Receptor Modulation

The compound acts as a partial agonist at the nociceptin/orphanin FQ (NOP) receptor (ORL-1), with an EC₅₀ of 12 nM in HEK293 assays. This Gᵢ-coupled receptor modulates:

  • Pain perception: Downregulates TRPV1 and calcium channels.

  • Emotional processing: Enhances serotonin and dopamine release in the prefrontal cortex.

Selectivity Profile

At 1 μM, the compound shows <10% activity at μ-opioid, κ-opioid, or δ-opioid receptors, minimizing abuse liability. Cross-reactivity with σ-1 receptors (Ki = 240 nM) may contribute to anxiolytic effects.

Preclinical Applications

Anxiety and Depression Models

In murine elevated plus-maze tests, oral administration (10 mg/kg) reduced anxiety-like behavior by 42% compared to controls. Chronic dosing (28 days) upregulated hippocampal BDNF expression, mirroring SSRI efficacy.

Neuropathic Pain Mitigation

A rat chronic constriction injury model demonstrated 55% mechanical allodynia reduction at 5 mg/kg i.p., outperforming gabapentin (35%). Efficacy correlated with spinal cord NOP receptor occupancy (PET imaging).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 9H, aromatic), 3.89 (s, 2H, SCH₂), 2.54 (q, J=7.5 Hz, 2H, CH₂CH₃).

  • HRMS: m/z 421.1921 [M+H]⁺ (calc. 421.1918).

Stability Studies

The compound retains >95% purity after 6 months at -20°C. Photodegradation (ICH Q1B) shows 8% decomposition under UV light, necessitating amber vial storage.

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